molecular formula C12H15ClN2O2 B1462176 [1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl]methanol CAS No. 1094234-12-4

[1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl]methanol

Cat. No.: B1462176
CAS No.: 1094234-12-4
M. Wt: 254.71 g/mol
InChI Key: GNCGNBNEEGAAGC-UHFFFAOYSA-N
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Description

[1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl]methanol: is a chemical compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 g/mol

Properties

IUPAC Name

(6-chloropyridin-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-11-2-1-10(7-14-11)12(17)15-5-3-9(8-16)4-6-15/h1-2,7,9,16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCGNBNEEGAAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl]methanol typically involves the reaction of 6-chloropyridine-3-carboxylic acid with piperidin-4-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl]methanol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the pyridine ring is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Biological Activity

The compound [1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl]methanol, with the CAS number 939986-74-0, is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₄ClN₃O
  • Molecular Weight : 227.69 g/mol
  • Structure : The compound features a piperidine ring substituted with a chloropyridine carbonyl group and a hydroxymethyl group.

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer activity . For instance, compounds derived from similar structural frameworks have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming established drugs like bleomycin in cytotoxicity assays .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Piperidine derivatives have been noted for their ability to inhibit key enzymes involved in cancer progression and metabolism. For example, they may target monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid degradation and is implicated in cancer cell proliferation .
  • Receptor Modulation : The compound may interact with various receptors and signaling pathways that regulate cell growth and survival, although specific receptor interactions for this compound require further investigation.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits selective inhibition against certain cancer cell lines. For example:

  • IC50 Values : Compounds structurally related to this piperidine showed IC50 values ranging from 100 nM to 200 nM against specific cancer cell lines, indicating potent activity .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the piperidine ring and substitution patterns significantly influence biological activity. The presence of electron-withdrawing groups like chlorine enhances anticancer properties by increasing binding affinity to target proteins .

Data Table: Biological Activity Overview

Activity Type Target IC50 Value (nM) Reference
AnticancerFaDu hypopharyngeal cells150
Enzyme InhibitionMAGL133.9
Receptor ModulationUnknownN/AFurther research needed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl]methanol
Reactant of Route 2
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[1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl]methanol

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